Erythromycin Ethylsuccinate

Description

This compound is the ethylsuccinate salt form of erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity. This compound diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. This compound may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for whooping cough and infection and has 3 investigational indications.

A macrolide antibiotic, produced by Streptomyces erythreus. This compound is an ester of erythromycin base and succinic acid. It acts primarily as a bacteriostatic agent. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.

See also: Erythromycin (has active moiety); Clarithromycin (related); Azithromycin (related) ... View More ...

Properties

IUPAC Name |

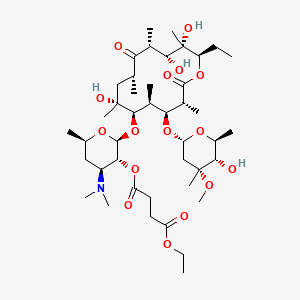

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYZCCDSJNWWJL-YXOIYICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022993 | |

| Record name | Erythromycin ethylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER | |

CAS No. |

1264-62-6 | |

| Record name | Erythromycin ethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin ethylsuccinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythromycin ethylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin ethylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin ethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN ETHYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Erythromycin on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of the macrolide antibiotic class, exerts its bacteriostatic effect by targeting the bacterial protein synthesis machinery. This technical guide provides a comprehensive examination of the molecular interactions between erythromycin and the 50S ribosomal subunit. It delves into the precise binding site within the nascent peptide exit tunnel (NPET), the nuanced, context-dependent mechanism of translation inhibition, and the key experimental methodologies used to elucidate these processes. Through detailed diagrams, structured data tables, and procedural outlines, this document serves as an in-depth resource for professionals engaged in antibiotic research and development. It is important to note that Erythromycin Ethylsuccinate is a prodrug, which is readily hydrolyzed in the body to release the active compound, erythromycin A, the focus of this guide.[1][2][3]

Introduction: The 50S Ribosome as an Antibiotic Target

The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the cell's factory for protein synthesis and a primary target for numerous antibiotics.[4][5] The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel approximately 100 Å long through which the growing polypeptide chain emerges. Erythromycin's efficacy stems from its ability to bind with high affinity to the 50S subunit, thereby disrupting the critical process of translation elongation.

The Erythromycin Binding Site: A Strategic Position

Erythromycin does not bind to the catalytic PTC itself but occupies a strategic position within the NPET, near its entrance. This binding pocket is predominantly formed by domain V of the 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins uL4 and uL22.

High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, have precisely mapped the interaction points. The desosamine sugar of erythromycin forms critical hydrogen bonds with nucleotides A2058 and A2059 of the 23S rRNA, which are highly conserved residues within the peptidyl transferase loop. The macrolactone ring establishes further hydrophobic interactions with the tunnel wall. Mutations in these key rRNA nucleotides or in proteins uL4 and uL22 can significantly reduce erythromycin's binding affinity and confer resistance.

The Mechanism of Action: More Than a Simple Blockage

Initially conceived as a simple "plug-in-the-bottle" that physically obstructs the NPET, the mechanism of erythromycin is now understood to be more sophisticated and context-dependent. While it does partially occlude the tunnel, its primary effect is not to halt all protein synthesis, but to selectively inhibit the translation of a subset of proteins.

The mechanism unfolds as follows:

-

Binding and Partial Occlusion : Erythromycin binds within the NPET.

-

Nascent Peptide Elongation : Translation proceeds, and the nascent polypeptide chain extends into the tunnel.

-

Sequence-Specific Interaction : As the peptide grows, specific amino acid sequences within the nascent chain interact with the bound erythromycin and the conformationally altered tunnel wall. These interactions are influenced by factors like the charge and hydrophobicity of the nascent peptide's residues.

-

Translation Arrest : This interaction prevents the proper accommodation of the peptidyl-tRNA in the PTC, stalling the ribosome and inhibiting peptide bond formation.

-

Peptidyl-tRNA Drop-off : The stalled state is unstable, often leading to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby aborting protein synthesis.

This sequence-selectivity explains why erythromycin is bacteriostatic rather than bactericidal; it does not shut down all protein production but disrupts the synthesis of enough essential proteins to halt bacterial growth. Furthermore, some studies have shown that erythromycin can also interfere with the assembly of the 50S subunit itself, representing a secondary mechanism of action.

Quantitative Analysis of Erythromycin-Ribosome Interaction

The binding of erythromycin to the ribosome has been quantified using various biochemical assays. The equilibrium dissociation constant (KD) is a measure of binding affinity, with lower values indicating a tighter interaction. These values can be influenced by mutations in the binding site.

| Ribosome Source / Mutant | Method | Constant | Value (μM) | Reference |

| Escherichia coli (Wild-Type) | Nitrocellulose Filtration | KD | ~0.01 - 0.1 | (Implied) |

| E. coli L4 (Lys63Glu) Mutant | Nitrocellulose Filtration | KD | 4.6 | |

| E. coli L4 (Δ63–64) Mutant | Nitrocellulose Filtration | KD | 3.0 | |

| E. coli 2057 (G→A) Mutant | Chemical Modification | Affinity Reduction | 20-fold decrease | |

| E. coli 2058 (A→U) Mutant | Chemical Modification | Affinity Reduction | 1,000-fold decrease | |

| E. coli 2058 (A→G) Mutant | Chemical Modification | Affinity Reduction | 10,000-fold decrease |

Note: Absolute KD values can vary between studies based on experimental conditions (e.g., buffer composition, temperature). The data presented highlights the relative impact of specific mutations on binding affinity.

Key Experimental Protocols

The elucidation of erythromycin's mechanism of action relies on a combination of structural, biochemical, and genetic techniques. Below are simplified protocols for two fundamental assays.

Protocol: Nitrocellulose Filter Binding Assay

This assay quantifies the binding of a radiolabeled antibiotic to ribosomes. Ribosome-drug complexes are retained on a nitrocellulose filter, while unbound drug passes through.

Objective: To determine the equilibrium dissociation constant (KD) of erythromycin for the 50S ribosome.

Materials:

-

Purified 70S ribosomes or 50S subunits.

-

[14C]-Erythromycin.

-

Binding Buffer (e.g., Tris-HCl pH 7.5, MgCl2, KCl, DTT).

-

Nitrocellulose filters (0.45 µm pore size).

-

Vacuum filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures. Keep the ribosome concentration constant (e.g., 0.5 µM) and vary the concentration of [14C]-Erythromycin across a wide range (e.g., 1 nM to 10 µM).

-

Incubation: Incubate the mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum. Wash immediately with a small volume of ice-cold binding buffer to remove non-specifically bound drug.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the retained radioactivity using a scintillation counter. This value corresponds to the concentration of the ribosome-bound drug.

-

Data Analysis: Plot the concentration of bound erythromycin versus the concentration of free erythromycin. Fit the data to a binding isotherm (e.g., a hyperbolic function) to calculate the KD.

Protocol: In Vitro Translation Inhibition Assay

This assay measures the effect of an antibiotic on the synthesis of a specific protein in a cell-free system.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of erythromycin.

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract).

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP).

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-Methionine).

-

Varying concentrations of erythromycin.

-

TCA (Trichloroacetic acid).

-

Glass fiber filters.

Procedure:

-

Reaction Setup: Assemble translation reactions containing the S30 extract, plasmid DNA, amino acid mix, and varying concentrations of erythromycin. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

-

Precipitation: Stop the reactions by adding cold TCA. This precipitates the newly synthesized, radiolabeled proteins.

-

Filtration: Collect the precipitated protein by filtering the mixture through glass fiber filters.

-

Quantification: Wash the filters to remove unincorporated [35S]-Methionine. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis (relative to the no-drug control) against the logarithm of the erythromycin concentration. Fit the data to a dose-response curve to determine the IC50.

Conclusion

The mechanism of action for erythromycin is a paradigm of highly specific, targeted antibiotic activity. By binding to a conserved site within the 50S ribosomal subunit's nascent peptide exit tunnel, erythromycin acts as a modulator of translation. Its ability to selectively arrest the synthesis of specific proteins by interacting with particular nascent peptide sequences highlights a sophisticated interplay between the drug, the ribosome, and the translated message. A deep, molecular-level understanding of this mechanism, supported by robust quantitative and structural data, is indispensable for overcoming antibiotic resistance and guiding the development of next-generation macrolides.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin Ethylsuccinate binding site on bacterial ribosome

An In-depth Technical Guide to the Erythromycin Binding Site on the Bacterial Ribosome

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. It exerts its bacteriostatic effect by binding with high affinity to the large (50S) ribosomal subunit, thereby obstructing the passage of newly synthesized polypeptides. This technical guide provides a comprehensive overview of the erythromycin binding site on the bacterial ribosome, detailing the molecular interactions, mechanism of action, quantitative binding data, and the key experimental protocols used for its characterization.

Introduction: Erythromycin and its Target

Erythromycin is a clinically significant macrolide antibiotic used to treat a variety of bacterial infections. While often administered as a prodrug, such as Erythromycin Ethylsuccinate, for improved stability and absorption, its active form, erythromycin, is what interacts with the cellular machinery. The primary target of erythromycin is the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis.[1] Specifically, erythromycin binds to the 50S large ribosomal subunit, a component made of ribosomal RNA (rRNA) and proteins.[2][3][4] This interaction is central to its antibiotic activity, which involves the inhibition of protein elongation.[3]

The Molecular Binding Site

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the erythromycin binding site. It is located deep within the nascent peptide exit tunnel (NPET), a channel that spans the body of the 50S subunit through which the growing polypeptide chain emerges. By binding within this tunnel, approximately 10 Å away from the peptidyl transferase center (PTC), erythromycin creates a steric blockade that interferes with the progression of the nascent peptide.

Key Interactions with 23S rRNA

The binding pocket is predominantly formed by nucleotides of the 23S rRNA, specifically within domain V. The most critical interactions for binding affinity are:

-

Adenine 2058 (A2058) and Adenine 2059 (A2059) : These residues are central to the binding site. The desosamine sugar moiety of erythromycin forms crucial hydrogen bonds with A2058. Specifically, a hydrogen bond forms between the 2'-hydroxyl group of the desosamine sugar and the N1 atom of A2058. Methylation of A2058 is a common bacterial resistance mechanism that drastically reduces the binding affinity of macrolides.

-

Uracil 2611 (U2611) : The lactone ring of erythromycin rests on a surface formed by the bases of U2611, A2058, and A2059.

Involvement of Ribosomal Proteins

While rRNA forms the primary binding pocket, certain ribosomal proteins are located near the binding site and can influence drug affinity and resistance.

-

Ribosomal Proteins L4 and L22 : These proteins are situated near the exit tunnel. Mutations in the genes encoding these proteins have been shown to confer resistance to erythromycin, suggesting they either contribute directly to the binding site or allosterically affect the conformation of the 23S rRNA binding pocket. Protein L22, in particular, has been identified as a major component labeled by photoreactive erythromycin derivatives.

The following diagram illustrates the logical relationship of erythromycin binding within the 50S subunit.

Mechanism of Action

Erythromycin's binding within the NPET leads to the inhibition of protein synthesis. It does not directly inhibit the formation of the peptide bond at the PTC but rather blocks the elongation of the polypeptide chain once it reaches a length of approximately 6-8 amino acids. The antibiotic physically obstructs the tunnel, causing the ribosome to stall. This stalling leads to the premature dissociation of the peptidyl-tRNA from the ribosome, halting protein production. In addition to inhibiting translation, erythromycin has also been shown to interfere with the assembly of the 50S ribosomal subunit itself, presenting a second mechanism of antibacterial action.

Quantitative Binding Analysis

The affinity of erythromycin for the bacterial ribosome has been quantified using various biochemical assays. The dissociation constant (Kd) is a common metric, where a lower value indicates higher binding affinity. These values can vary depending on the bacterial species and the experimental conditions.

| Compound | Organism | Method | Binding Affinity Constant (Kd) | Reference(s) |

| Erythromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-ERY) | 4.9 ± 0.6 nM | |

| Erythromycin | Escherichia coli | [¹⁴C]-Erythromycin Binding | 1.0 x 10⁻⁸ M (10 nM) | |

| Erythromycin | Escherichia coli | Not Specified | 36 nM | |

| Clarithromycin | Escherichia coli | Not Specified | 8 nM | |

| Roxithromycin | Escherichia coli | Not Specified | 20 nM | |

| Solithromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-SOL) | 5.1 ± 1.1 nM |

Note: While the equilibrium binding affinities (Kd) for the bacteriostatic erythromycin and the bactericidal ketolide solithromycin are comparable, studies have shown that the bactericidal activity is linked to a significantly slower rate of dissociation from the ribosome.

Experimental Protocols

The characterization of the erythromycin binding site relies on several key experimental techniques.

X-ray Crystallography / Cryo-Electron Microscopy

These high-resolution structural methods provide atomic-level details of the antibiotic bound to the ribosome.

General Workflow:

-

Ribosome Preparation : Isolate and purify 70S ribosomes or 50S subunits from the target bacterial species (e.g., Thermus thermophilus, Escherichia coli).

-

Complex Formation : Incubate the purified ribosomes/subunits with a molar excess of erythromycin to ensure saturation of the binding site.

-

Crystallization (for X-ray) : Grow crystals of the ribosome-erythromycin complex. This is a challenging step due to the size and flexibility of the ribosome.

-

Vitrification (for Cryo-EM) : Rapidly freeze the ribosome-erythromycin complexes in a thin layer of vitreous ice.

-

Data Collection :

-

X-ray : Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect diffraction data.

-

Cryo-EM : Image the frozen particles using a transmission electron microscope to generate thousands of 2D projection images.

-

-

Structure Determination :

-

X-ray : Process the diffraction patterns to calculate an electron density map, into which the atomic model of the ribosome and the bound drug is built and refined.

-

Cryo-EM : Use computational methods to reconstruct a 3D electron density map from the 2D images, followed by model building and refinement.

-

The following diagram outlines the general workflow for structural determination of the ribosome-antibiotic complex.

Radioligand Filter Binding Assay

This biochemical method is used to determine the binding affinity (Kd) of an antibiotic for the ribosome.

Protocol Outline:

-

Preparation :

-

Prepare purified 70S ribosomes at a constant concentration.

-

Use a radiolabeled form of the antibiotic, such as [¹⁴C]-Erythromycin.

-

Prepare a suitable binding buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, 10 mM NH₄Cl, 4 mM MgCl₂).

-

-

Incubation :

-

In a series of reactions, incubate the fixed concentration of ribosomes with varying concentrations of [¹⁴C]-Erythromycin.

-

Allow the reactions to reach equilibrium (e.g., incubate for a set time, such as 2 hours at 37°C).

-

-

Separation :

-

Rapidly separate the ribosome-bound antibiotic from the free, unbound antibiotic. This is commonly done by passing the reaction mixture through a nitrocellulose filter. The filter retains the large ribosomes and any bound radioligand, while the small, unbound antibiotic molecules pass through.

-

-

Quantification :

-

Measure the amount of radioactivity retained on each filter using a scintillation counter. This value corresponds to the amount of bound antibiotic.

-

-

Data Analysis :

-

Plot the amount of bound antibiotic versus the concentration of free antibiotic.

-

Analyze the resulting binding curve (e.g., using Scatchard analysis) to calculate the dissociation constant (Kd) and the number of binding sites per ribosome.

-

Chemical Footprinting

This technique identifies the specific rRNA nucleotides that are protected by the bound antibiotic from chemical modification, thus mapping the interaction site.

Protocol Outline:

-

Complex Formation : Incubate purified 70S ribosomes or 50S subunits with erythromycin.

-

Chemical Modification : Treat the ribosome-antibiotic complexes and a control sample (ribosomes alone) with a chemical probe, such as dimethyl sulfate (DMS). DMS methylates the N1 of adenine and N3 of cytosine residues in the rRNA that are accessible (i.e., not protected by the bound drug or involved in secondary structure).

-

RNA Extraction : Purify the 23S rRNA from both the treated and control samples.

-

Primer Extension : Use reverse transcriptase and a radiolabeled primer that binds downstream of the region of interest. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand, stopping at the sites of chemical modification.

-

Analysis : Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The sites protected by erythromycin will appear as missing or attenuated bands in the drug-treated lane compared to the control lane, allowing for the precise identification of nucleotides in the binding pocket.

References

- 1. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. letstalkacademy.com [letstalkacademy.com]

In-Depth Technical Guide: Spectrum of Activity for Erythromycin Ethylsuccinate Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of infections caused by gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro activity of erythromycin ethylsuccinate against a range of clinically significant gram-positive pathogens. By summarizing key quantitative data, detailing experimental methodologies, and visualizing molecular mechanisms of action and resistance, this document serves as a critical resource for researchers, scientists, and professionals in drug development. The data presented herein, including Minimum Inhibitory Concentration (MIC) distributions and established clinical breakpoints, offer a detailed perspective on the efficacy of erythromycin and the challenges posed by emerging resistance.

Spectrum of Activity and Quantitative Data

This compound demonstrates a broad spectrum of activity against many gram-positive bacteria. Its efficacy is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria, although bactericidal effects can be observed at higher concentrations or against highly susceptible organisms.[1] The clinical utility of erythromycin is determined by the susceptibility of the target organism, which is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro activity of erythromycin against key gram-positive bacteria, presenting MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively. Clinical breakpoints from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are provided for interpretive context.

Table 1: In Vitro Activity of Erythromycin against Staphylococcus aureus

| Metric | MIC (µg/mL) | Reference |

| MIC Range | 0.25 - 2048 | [1] |

| CLSI Breakpoints | ||

| Susceptible (S) | ≤ 0.5 | |

| Intermediate (I) | 1 - 4 | |

| Resistant (R) | ≥ 8 | |

| EUCAST Breakpoints | ||

| Susceptible (S) | ≤ 1 | |

| Resistant (R) | > 2 |

Table 2: In Vitro Activity of Erythromycin against Streptococcus pneumoniae

| Metric | MIC (µg/mL) | Reference(s) |

| MIC50 | 0.063 - 2 | [1][2] |

| MIC90 | 0.125 - >32 | [1] |

| MIC Range | 0.023 - ≥128 | |

| CLSI Breakpoints | ||

| Susceptible (S) | ≤ 0.25 | |

| Intermediate (I) | 0.5 | |

| Resistant (R) | ≥ 1 | |

| EUCAST Breakpoints | ||

| Susceptible (S) | ≤ 0.25 | |

| Resistant (R) | > 0.5 |

Table 3: In Vitro Activity of Erythromycin against Streptococcus pyogenes

| Metric | MIC (µg/mL) | Reference(s) |

| MIC50 | 0.0125 | |

| MIC90 | 0.0125 | |

| CLSI Breakpoints | ||

| Susceptible (S) | ≤ 0.25 | |

| Intermediate (I) | 0.5 | |

| Resistant (R) | ≥ 1 | |

| EUCAST Breakpoints | ||

| Susceptible (S) | ≤ 0.25 | |

| Resistant (R) | > 0.5 |

Table 4: In Vitro Activity of Erythromycin against Enterococcus Species

| Species | Metric | MIC (µg/mL) | Reference |

| Enterococcus faecalis | MIC50 | 4 | |

| MIC90 | >256 | ||

| Enterococcus faecium | MIC50 | >256 | |

| MIC90 | >256 | ||

| CLSI Breakpoints | |||

| Susceptible (S) | ≤ 0.5 | ||

| Intermediate (I) | 1 - 4 | ||

| Resistant (R) | ≥ 8 | ||

| EUCAST Breakpoints | |||

| Susceptible (S) | ≤ 1 | ||

| Resistant (R) | > 1 |

Table 5: In Vitro Activity of Erythromycin against Listeria monocytogenes

| Metric | MIC (µg/mL) | Reference |

| MIC50 | 0.125 | |

| MIC90 | 0.25 | |

| CLSI Breakpoints (for informational purposes) | ||

| Susceptible (S) | ≤ 0.25 | |

| Intermediate (I) | 0.5 | |

| Resistant (R) | ≥ 1 | |

| EUCAST Breakpoints | ||

| Susceptible (S) | ≤ 1 | |

| Resistant (R) | > 1 |

Table 6: In Vitro Activity of Erythromycin against Corynebacterium Species

| Metric | MIC (µg/mL) | Reference |

| MIC50 | ≤0.015 | |

| MIC90 | 0.060 | |

| CLSI Breakpoints | ||

| Susceptible (S) | ≤ 0.5 | |

| Intermediate (I) | 1 - 4 | |

| Resistant (R) | ≥ 8 |

Mechanism of Action and Resistance

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, which blocks the translocation of peptides during translation. This disruption in protein synthesis halts bacterial growth and replication.

Resistance to erythromycin in gram-positive bacteria primarily occurs through two main mechanisms:

-

Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylase) genes, which encode for methyltransferase enzymes. These enzymes add methyl groups to the 23S rRNA component of the 50S ribosomal subunit. This methylation alters the binding site for macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype), reducing their affinity and rendering them ineffective.

-

Active Efflux: This mechanism is mediated by mef (macrolide efflux) genes, which code for an efflux pump. This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations to be effective.

Figure 1: Mechanism of action of Erythromycin.

Figure 2: Primary mechanisms of Erythromycin resistance.

Experimental Protocols

Accurate determination of antimicrobial susceptibility is critical for both clinical diagnostics and drug development research. The following are standardized protocols for broth microdilution and disk diffusion testing as recommended by CLSI and EUCAST, respectively.

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Erythromycin powder

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading aid

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of erythromycin. Perform serial twofold dilutions of the erythromycin stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

References

In Vitro Susceptibility of Streptococcus pneumoniae to Erythromycin Ethylsuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pneumoniae to erythromycin, the active form of erythromycin ethylsuccinate. This compound is a prodrug that is hydrolyzed to erythromycin base, the microbiologically active compound. Therefore, this guide focuses on the extensive data available for erythromycin in the context of S. pneumoniae susceptibility. Key topics covered include the principal mechanisms of resistance, standardized experimental protocols for susceptibility testing, and a summary of quantitative susceptibility data. This document is intended to serve as a resource for researchers and professionals involved in antimicrobial drug development and surveillance of antibiotic resistance.

Introduction to Erythromycin and Streptococcus pneumoniae

Erythromycin is a macrolide antibiotic that has been in clinical use for decades for the treatment of various bacterial infections, including those caused by Streptococcus pneumoniae. It functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit of susceptible bacteria.[1] this compound is an ester prodrug of erythromycin, designed to improve its oral absorption and stability.[2] In vivo, it is hydrolyzed to the active erythromycin base. For the purposes of in vitro susceptibility testing, the methodologies and interpretive criteria are based on erythromycin.

S. pneumoniae is a major human pathogen responsible for community-acquired pneumonia, meningitis, otitis media, and bacteremia. The emergence and spread of erythromycin-resistant S. pneumoniae (ERSP) has become a significant global health concern, necessitating continuous surveillance and a thorough understanding of resistance mechanisms.

Mechanisms of Erythromycin Resistance in Streptococcus pneumoniae

Resistance of S. pneumoniae to erythromycin is primarily mediated by two distinct mechanisms: ribosomal target site modification and active drug efflux.[1][3]

Ribosomal Methylation (MLSB Phenotype)

The most common mechanism of high-level macrolide resistance is the methylation of the 23S rRNA component of the 50S ribosomal subunit.[3] This modification is carried out by a ribosomal methylase encoded by the erm (erythromycin ribosome methylase) genes, with erm(B) being the most prevalent in S. pneumoniae. The methylation of adenine at position 2058 prevents the binding of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics to the ribosome, resulting in the MLSB resistance phenotype. This resistance can be expressed either constitutively (cMLSB) or inducibly (iMLSB).

Active Efflux (M Phenotype)

The second major resistance mechanism involves an active efflux pump that removes 14- and 15-membered macrolides from the bacterial cell. This mechanism is mediated by the mef (macrolide efflux) genes, such as mef(A) or mef(E). Strains with this mechanism exhibit the M phenotype, characterized by resistance to macrolides but susceptibility to lincosamides and streptogramin B. This typically confers a lower level of erythromycin resistance compared to the MLSB phenotype.

Below is a diagram illustrating the primary mechanisms of erythromycin resistance in Streptococcus pneumoniae.

Caption: Mechanisms of erythromycin resistance in S. pneumoniae.

Quantitative Susceptibility Data

The susceptibility of S. pneumoniae to erythromycin is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints to interpret these MIC values.

Table 1: CLSI Interpretive Criteria for Erythromycin against S. pneumoniae

| MIC (µg/mL) | Interpretation |

| ≤ 0.25 | Susceptible |

| 0.5 | Intermediate |

| ≥ 1 | Resistant |

| Source: CLSI guidelines. |

Susceptibility rates can vary significantly by geographical location and time period due to the clonal spread of resistant strains and differing antibiotic prescription practices.

Table 2: Examples of Erythromycin MICs and Resistance Rates for S. pneumoniae from Various Studies

| Study Region/Country | Year of Study | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Predominant Genotype | Reference |

| Canada | Pre-2007 | 191 susceptible | 0.063 | 0.125 | N/A | N/A | |

| Beijing & Shenyang, China | Pre-2006 | 148 resistant | >256 | >256 | 77.6 | erm(B) (89.2%) | |

| Spain | Pre-2011 | 125 resistant | N/A | N/A | N/A | erm(B) (87.2%) | |

| Porto Alegre, Brazil | 2004-2005 | 64 | N/A | N/A | 15 | N/A | |

| South Korea | 2009-2018 | 1460 | N/A | N/A | 84.7 | N/A | |

| Wisconsin, USA | 2016-2020 | >916 invasive | N/A | N/A | 35.2 | N/A |

Note: MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. N/A indicates data not available in the cited source.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of S. pneumoniae to erythromycin are crucial for accurate and reproducible results. The most common methods are broth microdilution, agar dilution, and gradient diffusion (E-test).

Below is a diagram illustrating a generalized workflow for determining the MIC of erythromycin for S. pneumoniae.

Caption: Generalized workflow for MIC determination.

Broth Microdilution Method

This method is considered a reference method by CLSI for determining MICs.

-

Media Preparation : Use cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.

-

Antibiotic Preparation : Prepare serial twofold dilutions of erythromycin in the broth in a 96-well microtiter plate. The typical concentration range tested is 0.015 to 128 µg/mL.

-

Inoculum Preparation : Prepare a bacterial suspension from a fresh culture on a blood agar plate, adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation and Incubation : Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

-

Result Interpretation : The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.

Agar Dilution Method

-

Media Preparation : Prepare Mueller-Hinton agar plates supplemented with 5% sheep blood. Each plate should contain a specific concentration of erythromycin.

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation : Using a multipoint replicator, spot the bacterial suspension onto the surface of the agar plates, from the lowest to the highest antibiotic concentration.

-

Incubation : Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

-

Result Interpretation : The MIC is the lowest concentration of erythromycin on which there is no growth, a faint haze, or a single colony.

Gradient Diffusion Method (E-test)

-

Media Preparation : Use Mueller-Hinton agar plates supplemented with 5% sheep blood.

-

Inoculum Preparation : Prepare a standardized inoculum (0.5 McFarland) and swab the entire surface of the agar plate to create a lawn of bacteria.

-

Application of E-test Strip : Apply the E-test strip, which contains a predefined gradient of erythromycin, to the surface of the agar.

-

Incubation : Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

-

Result Interpretation : An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Disk Diffusion Test for Phenotype Screening

The double-disk diffusion test (D-test) can be used to differentiate between the MLSB and M phenotypes.

-

Inoculation : Prepare a lawn of the S. pneumoniae isolate on a Mueller-Hinton sheep blood agar plate as for the E-test.

-

Disk Placement : Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface at a specified distance apart (typically 15-20 mm edge to edge).

-

Incubation : Incubate the plate under the same conditions as above.

-

Interpretation :

-

M Phenotype : The isolate will be resistant to erythromycin (no zone or a small zone) but susceptible to clindamycin (a circular zone).

-

cMLSB Phenotype : The isolate will be resistant to both erythromycin and clindamycin.

-

iMLSB Phenotype : The isolate will be resistant to erythromycin, and the zone of inhibition around the clindamycin disk will be blunted or flattened on the side adjacent to the erythromycin disk, forming a "D" shape. This indicates that erythromycin has induced clindamycin resistance.

-

Conclusion

The in vitro susceptibility of Streptococcus pneumoniae to this compound is effectively determined by testing its active form, erythromycin. The emergence of resistance, primarily through ribosomal methylation (erm(B)) and active efflux (mef(A/E)), poses a significant challenge to the clinical utility of macrolides. Standardized susceptibility testing methodologies, such as broth microdilution, are essential for accurate surveillance of resistance trends and for guiding appropriate therapeutic choices. This guide provides the foundational technical information required for researchers and drug development professionals working to address the evolving landscape of antimicrobial resistance in S. pneumoniae.

References

An In-depth Technical Guide to Erythromycin Ethylsuccinate: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin Ethylsuccinate is a macrolide antibiotic, an ester of erythromycin, widely utilized for the treatment of various bacterial infections.[1] This technical guide provides a comprehensive overview of its molecular structure, key chemical properties, and the experimental methodologies used for its characterization. Detailed information is presented to support research, development, and quality control activities related to this important pharmaceutical compound.

Molecular Structure

This compound is chemically designated as the 2'-(ethyl succinate) ester of erythromycin A.[2] The core structure consists of a 14-membered lactone ring characteristic of macrolide antibiotics, to which two sugar moieties, desosamine and cladinose, are attached. The ethyl succinate group is esterified to the 2'-hydroxyl group of the desosamine sugar.[3] This modification enhances the acid stability of the compound, improving its oral bioavailability.[3]

The IUPAC name for the main component, erythromycin A 2"-(ethyl succinate), is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-2-O-(4-ethoxy-4-oxobutanoyl)-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradecane-2,10-dione.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C43H75NO16 | |

| Molecular Weight | 862.05 g/mol | |

| Appearance | White or almost white, crystalline powder, hygroscopic. | |

| Melting Point | 219-224 °C | |

| Boiling Point | 778.19 °C (rough estimate) | |

| Solubility | Practically insoluble in water; freely soluble in acetone, anhydrous ethanol, and methanol; slightly soluble in diethyl ether. | |

| pKa | 13.09 ± 0.70 (Predicted, Strongest Acidic); 7.87 (Strongest Basic) | |

| Stability | Hygroscopic. After reconstitution, suspensions are stable for 10 days at 2-8 °C. |

Mechanism of Action

This compound is a bacteriostatic antibiotic that functions by inhibiting protein synthesis in susceptible bacteria. The active moiety, erythromycin, binds to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth and replication.

References

- 1. Development of a stability-indicating high performance liquid chromatography method for assay of this compound in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

The Pharmacokinetics of Erythromycin Ethylsuccinate in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections. The ethylsuccinate ester of erythromycin was developed to improve its oral bioavailability and taste profile. Understanding the pharmacokinetic profile of erythromycin ethylsuccinate in murine models is critical for preclinical research and the development of new therapeutic strategies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in mice, including experimental protocols and a summary of key findings.

Pharmacokinetic Profile

This compound is a prodrug that is hydrolyzed to the active erythromycin base after absorption.[1] The oral bioavailability of erythromycin and its esters can be variable. Studies in various animal models, including mice, suggest that the absorption of erythromycin esters can be influenced by their chemical properties.

Absorption and Bioavailability

Research comparing different erythromycin esters in mice after intragastric administration has shown that the absorption of 2'-esters, such as ethylsuccinate, is influenced by the number of carbon atoms in the ester group and the compound's hydrophobicity and lipophilicity.[2] While specific bioavailability percentages for this compound in mice are not consistently reported, studies suggest that its absorption may be less efficient compared to other esters like acetyl and propionyl erythromycin.[2] One study in albino mice focused on improving the efficacy of this compound by formulating it into solid-lipid microparticles, implying that the unformulated drug has suboptimal bioavailability.[3][4]

Quantitative Data Summary

Due to the limited availability of comprehensive pharmacokinetic studies of this compound specifically in murine models, a detailed table of parameters such as Cmax, Tmax, and AUC cannot be provided at this time. Researchers are encouraged to perform dedicated pharmacokinetic studies to establish these parameters for their specific mouse strain and experimental conditions.

Experimental Protocols

The following sections detail methodologies that can be adapted for conducting pharmacokinetic studies of this compound in murine models, based on information from related studies.

Animal Models

-

Strain: Various mouse strains can be used, with FVB inbred background and albino mice having been reported in studies involving this compound. The choice of strain should be justified based on the research question.

-

Health Status: Animals should be healthy and free of specific pathogens.

-

Acclimatization: A suitable acclimatization period should be allowed before the commencement of the study.

Drug Administration

-

Formulation: this compound can be administered as a suspension. For oral administration, it can be prepared in a suitable vehicle such as phosphate-buffered saline (PBS).

-

Route of Administration: Oral gavage (intragastric intubation) is a common method for administering this compound to mice.

-

Dosage: Doses used in murine studies have ranged from 50 mg/kg to 900 mg/kg per day for short-term studies, and 50 or 100 mg/kg per day for longer-term (21-day) studies. The selection of the dose should be based on the study's objectives and any available efficacy data.

Sample Collection

-

Blood Sampling: Blood samples are typically collected via retro-orbital bleeding, tail vein sampling, or cardiac puncture at terminal time points.

-

Sampling Time Points: A sufficient number of time points should be chosen to adequately describe the plasma concentration-time profile. This would typically include pre-dose, and multiple time points post-dose to capture absorption, distribution, and elimination phases.

Analytical Methods

The concentration of erythromycin in plasma or serum is determined using a validated analytical method.

-

Microbiological Assay: A bacterial growth inhibition method has been used to determine serum concentrations of erythromycin and its 2'-esters in mice. This method relies on the dose-dependent inhibition of a susceptible bacterial strain by the antibiotic.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the quantification of erythromycin in biological matrices.

-

Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer. Detection is often performed using UV or electrochemical detection.

-

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the determination of erythromycin and this compound in plasma.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound.

Experimental Workflow for a Murine Pharmacokinetic Study

Caption: Workflow for a murine pharmacokinetic study.

Conclusion

The study of the pharmacokinetics of this compound in murine models is essential for its preclinical evaluation. Although detailed quantitative data are sparse, the available literature provides a foundation for designing and conducting robust pharmacokinetic studies. The experimental protocols and analytical methods described in this guide offer a starting point for researchers to generate the necessary data to better understand the absorption, distribution, metabolism, and excretion of this important antibiotic in a murine setting. Further research is warranted to establish a comprehensive pharmacokinetic profile of this compound in various mouse strains to support its continued development and application in biomedical research.

References

An In-depth Technical Guide to the Bacteriostatic and Bactericidal Effects of Erythromycin Ethylsuccinate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has long been a cornerstone in the treatment of various bacterial infections. The ethylsuccinate salt, Erythromycin Ethylsuccinate, was developed to improve oral bioavailability.[1] While fundamentally classified as a bacteriostatic agent, its activity profile is nuanced, exhibiting bactericidal effects under specific conditions. This technical guide provides a comprehensive examination of the dual nature of this compound, detailing its mechanism of action, the factors governing its static versus cidal effects, quantitative data on its potency, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound's primary mechanism involves the potent and specific inhibition of bacterial protein synthesis.[1][2][3] After diffusing through the bacterial cell membrane, the active erythromycin molecule reversibly binds to the 50S subunit of the bacterial ribosome. This binding occurs specifically at or near the P-site (peptidyl-tRNA site) within the ribosomal exit tunnel.

The binding of erythromycin sterically obstructs the translocation step of protein synthesis. This blockage prevents the growing polypeptide chain from moving from the A-site (aminoacyl-tRNA site) to the P-site, effectively halting the elongation of the protein. This disruption leads to the premature dissociation of peptidyl-tRNAs from the ribosome, preventing the synthesis of functional proteins essential for bacterial replication and survival.

Caption: Mechanism of Erythromycin's bacteriostatic action.

The Bacteriostatic vs. Bactericidal Dichotomy

The distinction between bacteriostatic and bactericidal action is critical in antimicrobial therapy.

-

Bacteriostatic: The agent inhibits the growth and replication of bacteria without directly killing them. The host's immune system is then required to clear the inhibited pathogens.

-

Bactericidal: The agent directly kills the bacteria, typically defined as causing a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum over a specified time.

Erythromycin is predominantly considered a bacteriostatic antibiotic. However, it can exert bactericidal effects, a property that is highly dependent on several key factors:

-

Drug Concentration: At higher concentrations, erythromycin is more likely to be bactericidal.

-

Organism Susceptibility: The effect varies significantly between different bacterial species and even strains. Highly susceptible organisms are more prone to being killed by the drug.

-

Duration of Exposure: Erythromycin exhibits time-dependent killing, meaning its efficacy is best predicted by the cumulative percentage of a dosing interval that the drug concentration remains above the Minimum Inhibitory Concentration (T>MIC).

Quantitative Analysis: MIC and MBC Data

The relationship between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

-

MBC: The lowest concentration of an antibiotic that results in a ≥99.9% kill of the initial inoculum.

An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). The following table summarizes reported MIC and MBC values for erythromycin against various bacteria.

| Bacterial Species | Minimum Inhibitory Conc. (MIC) | Minimum Bactericidal Conc. (MBC) | MBC/MIC Ratio | Implied Effect | Reference |

| Listeria monocytogenes | 0.05 - 0.20 µg/mL | 4.0 - 5.0 µg/mL | 20 - 100 | Bacteriostatic | |

| Bordetella pertussis | 0.06 - 0.125 µg/mL | Not specified | Not applicable | Highly Susceptible | |

| Staphylococcus aureus | Susceptible breakpoint ≤0.5 µg/mL | Varies; slight decrease with PAMAM dendrimers | Not specified | Primarily Bacteriostatic |

Experimental Protocols

Determining the bacteriostatic and bactericidal properties of this compound relies on standardized in vitro testing methodologies.

Broth Microdilution for MIC and MBC Determination

This is the most common method for determining the MIC and MBC of an antimicrobial agent.

Methodology:

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Culture the test organism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the microtiter plate with the prepared bacterial suspension and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).

-

MBC Determination: Following MIC determination, subculture a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth onto an antibiotic-free agar plate. Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum count.

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetic Assay

This dynamic assay provides information on the rate of bacterial killing over time.

Methodology:

-

Preparation: Prepare flasks or tubes containing broth with the test organism at a starting concentration of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Drug Addition: Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control flask without any antibiotic.

-

Sampling: Incubate all flasks under appropriate conditions (e.g., 37°C with shaking). At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of the collected aliquots and plate them onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).

-

Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum at a specific time point. Bacteriostatic activity is indicated by a prevention of growth or a <3-log₁₀ reduction in the bacterial count compared to the initial inoculum.

Caption: Experimental workflow for a time-kill kinetics assay.

Factors Influencing In Vivo Activity

Beyond intrinsic potency, several external factors can modulate the clinical efficacy of this compound.

-

Effect of Food: Administration with food can delay absorption. The highest and earliest peak plasma concentrations are typically achieved when the drug is taken under fasting conditions, suggesting that taking it before a meal results in the best bioavailability.

-

Host Factors: Erythromycin is primarily concentrated and excreted by the liver into the bile. Therefore, caution is advised when administering the drug to patients with impaired hepatic function, as this can affect its metabolism and clearance.

-

Bacterial Resistance: The emergence of resistance is a significant clinical challenge. The primary mechanisms of resistance to erythromycin include modification of the 23S rRNA component of the 50S ribosomal subunit, which reduces the drug's binding affinity, and the acquisition of efflux pumps that actively expel the antibiotic from the bacterial cell.

Conclusion

This compound is a clinically vital macrolide antibiotic whose activity is more complex than a simple "bacteriostatic" label would suggest. Its fundamental mechanism is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. While this action is primarily bacteriostatic, the drug can achieve bactericidal effects against highly susceptible pathogens and at sufficiently high concentrations. Understanding this dual nature, quantified by MIC and MBC values and explored through dynamic time-kill assays, is essential for drug development professionals and researchers. The conditional bactericidal activity, coupled with pharmacokinetic considerations like the effect of food and potential for resistance, must be integrated to optimize its therapeutic application and guide the development of future antimicrobial strategies.

References

Erythromycin Ethylsuccinate: A Technical Guide to Novel Antibacterial Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of recent research into novel antibacterial applications of Erythromycin Ethylsuccinate. Erythromycin, a macrolide antibiotic, has been a cornerstone in treating various bacterial infections for decades.[1][2][3] Its ethylsuccinate salt form enhances its oral bioavailability.[3][4] The primary mechanism of action for erythromycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately prevents bacterial growth and replication. However, the rise of antibiotic resistance necessitates the exploration of new strategies to enhance its efficacy and broaden its spectrum of activity. This document details the synthesis of novel erythromycin derivatives, the development of advanced nanoparticle drug delivery systems, and the application of erythromycin in disrupting bacterial biofilms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Novel Erythromycin Derivatives: Synthesis and Enhanced Activity

Researchers are actively synthesizing novel derivatives of erythromycin to overcome resistance and improve its antibacterial properties. These modifications often focus on the cladinose sugar or the macrolide ring of the erythromycin molecule.

Quantitative Data: Antibacterial Activity of Novel Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various novel erythromycin derivatives against susceptible and resistant bacterial strains.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 6-ethylErythromycin A | S. aureus | 4 | Erythromycin A | 0.06 |

| 6-ethylErythromycin A | S. epidermidis | 4 | Erythromycin A | 0.12 |

| 6-ethylErythromycin A | E. faecium | 4 | Erythromycin A | 0.12 |

| 6-ethylErythromycin A | S. pyogenes | 1 | Erythromycin A | 0.06 |

| 5-desosaminyl erythronolide B ethyl succinate | P. falciparum (K1 strain) | 68.6 | - | - |

| 8-d-erythromycin B | P. falciparum (K1 strain) | 86.8 | - | - |

| Erythromycin B 9-oxime | P. falciparum (K1 strain) | 146.0 | - | - |

Table 1: Minimum Inhibitory Concentrations (MICs) of novel erythromycin derivatives against various microorganisms.

Experimental Protocols: Synthesis of Novel Derivatives

Synthesis of 3"-N-demonomethyl-Erythromycin Derivatives:

This protocol outlines a general method for the synthesis of 3"-N-demonomethyl derivatives of macrolide antibiotics like erythromycin.

-

Reaction Setup: Dissolve the starting erythromycin macrolide antibiotic, sodium acetate, and iodine in a mixture of methanol and purified water to form a reddish-brown solution.

-

Heating: Heat the reaction mixture to 60°C. Note that higher temperatures may lead to increased byproduct formation, while lower temperatures will slow the reaction rate.

-

Addition of Sodium Hydroxide: Add 4M sodium hydroxide solution dropwise. A slower addition rate is crucial to prevent insufficient reaction with iodine.

-

Monitoring: Continue the reaction until the solution turns transparent and colorless. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Crystallization: Once the reaction is complete, dry and evaporate the solution to obtain a residue. The final product is then obtained through slow crystallization.

This protocol is adapted from a general method for synthesizing N-demonomethyl derivatives of various macrolide antibiotics.

Synthesis of Erythromycin A Oxime:

This protocol describes the synthesis of an oxime derivative of Erythromycin A.

-

Dissolution: Dissolve Erythromycin A in a mildly polar solvent such as isopropanol or ethanol.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine to the erythromycin solution to form the reaction mixture.

-

Catalysis: Add a mild acid catalyst, such as acetic acid or formic acid, to the reaction mixture.

-

Heating: Heat the reaction solution to a temperature between 35°C and 65°C (optimally 45°C to 55°C) until the reaction is complete.

-

Cooling and pH Adjustment: Cool the solution to room temperature. Add an isopropyl salt of the acid catalyst (e.g., isopropyl acetate) and adjust the pH to at least 11.0 with a strong base like sodium hydroxide.

-

Isolation: The resulting 9-oxime erythromycin A can be isolated by concentrating the organic layer to dryness.

Logical Relationship: Structure-Activity Relationship of Derivatives

The antibacterial activity of erythromycin derivatives is closely tied to their chemical structure. Modifications at different positions on the macrolide ring or its sugar moieties can significantly impact their ability to bind to the bacterial ribosome and inhibit protein synthesis.

Caption: Structure-Activity Relationship of Erythromycin Derivatives.

Nanoparticle-Based Drug Delivery Systems

Encapsulating this compound into nanoparticles is a promising strategy to enhance its solubility, stability, and antibacterial efficacy. Various types of nanoparticles, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, have been investigated.

Quantitative Data: Characterization and Efficacy of Erythromycin Nanoparticles

The following tables summarize the physicochemical properties and antibacterial efficacy of different erythromycin nanoparticle formulations.

| Nanoparticle Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) |

| Erythromycin-loaded SLN (F4) | 176.2 ± 1.82 | 0.275 ± 0.011 | -34.0 ± 0.84 | 73.56 |

| Erythromycin Nanocrystals | 239.3 ± 24.6 | 0.17 ± 0.01 | -39.5 ± 2.3 | 92.69 |

| Erythromycin Polymeric Nanoparticles (ENP 9) | 270.2 | 0.166 | -32.5 | 96 |

Table 2: Physicochemical characteristics of various erythromycin nanoparticle formulations.

| Nanoparticle Formulation | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Erythromycin Nanocrystals | P. aeruginosa | 125 | Coarse Erythromycin | 250 |

| Erythromycin Nanocrystals | E. coli | 62.5 | Coarse Erythromycin | 125 |

| Erythromycin with TiO2 Nanoparticles (3 mM) | MRSA | 2-16 | Erythromycin alone | 0.25-1024 |

Table 3: Minimum Inhibitory Concentrations (MICs) of erythromycin nanoparticle formulations.

Experimental Protocols: Preparation and Characterization of Nanoparticles

Preparation of Erythromycin Nanocrystals by Antisolvent Nanoprecipitation:

-

Drug Solution Preparation: Dissolve 500 mg of erythromycin powder in 10 ml of ethanol and sonicate until fully dissolved.

-

Antisolvent Preparation: Prepare 30 ml of a 0.5% (w/v) sodium lauryl sulphate (SDS) solution in phosphate buffer solution (PBS).

-

Nanoprecipitation: Add the erythromycin solution to the aqueous SDS solution under magnetic stirring at 300 rounds per minute (rpm).

-

Cryoprotection and Lyophilization: Add 2% w/w mannitol to the nanocrystal solution as a cryoprotectant and then freeze-dry the mixture to obtain a dry powder.

Preparation of this compound Nanoparticles by Solvent/Anti-solvent Precipitation:

-

Drug Solution Preparation: Dissolve a specific amount of raw this compound in a water-miscible solvent such as acetone to create a supersaturated solution (e.g., 250 mg/ml).

-

Anti-solvent and Stabilizer: Prepare an anti-solvent solution (water) containing a stabilizer such as Triton X100 or HPMC.

-

Precipitation: Inject the drug solution into the anti-solvent under stirring (e.g., 3000 rpm). Solid drug particles will precipitate.

-

Isolation and Washing: Centrifuge the suspension (e.g., 15,300 rpm for 25 min) and wash the collected nanoparticles twice with purified water.

Characterization of Nanoparticles:

-

Particle Size, PDI, and Zeta Potential: These parameters are typically measured using a Zetasizer instrument. The lyophilized nanocrystal solution is diluted in distilled water before measurement.

-

Drug Content: A known weight of the nanoparticles is dissolved in a suitable solvent (e.g., ethanol). The solution is then centrifuged, and the supernatant is analyzed using a UV-spectrophotometer at the appropriate wavelength for erythromycin (e.g., 280 nm) to quantify the amount of encapsulated drug.

Workflow: From Nanoparticle Formulation to Antibacterial Testing

The development and evaluation of erythromycin nanoparticles follow a structured workflow.

Caption: Workflow for Erythromycin Nanoparticle Development.

Disruption of Bacterial Biofilms and Quorum Sensing

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Erythromycin has shown potential in disrupting these biofilms, partly by interfering with the bacterial communication system known as quorum sensing (QS).

Quantitative Data: Erythromycin's Effect on Biofilm Formation

| Treatment | Bacterial Strain | Biofilm Inhibition (%) | Log Reduction |

| Erythromycin (15 µg/mL) + EGCG-S (100 µg/mL) | E. coli | - | - |

| Erythromycin (15 µg/mL) + EGCG-S (100 µg/mL) | M. smegmatis | 72 | 0.51 |

| Erythromycin (15 µg/mL) + EGCG-S (150 µg/mL) | M. smegmatis | 95 | 1.07 |

Table 4: Synergistic effect of Erythromycin and EGCG-S on biofilm inhibition.

Experimental Protocols: Biofilm Inhibition Assay

This protocol describes a method for assessing the inhibition of bacterial biofilm formation.

-

Bacterial Suspension Preparation: Prepare a bacterial suspension with a concentration of approximately 10^6 CFU/mL.

-

Plate Setup: In a 96-well microplate, add 200 µL of the bacterial culture to each well for the untreated control. Include media-only wells as a negative control. For the treatment group, add the desired concentration of the test compound (e.g., erythromycin) and the bacterial culture to each well.

-

Incubation: Incubate the plate under appropriate conditions to allow for biofilm formation.

-

Planktonic Cell Removal: Carefully remove the planktonic (free-floating) solution from each well without disturbing the biofilm.

-

Washing: Gently wash the biofilms with a suitable buffer to remove any remaining planktonic cells.

-

Staining and Quantification: The remaining biofilm can be stained (e.g., with crystal violet) and quantified to determine the extent of inhibition.

Signaling Pathway: Erythromycin's Interference with Quorum Sensing

Erythromycin can disrupt the quorum-sensing (QS) system in some bacteria, which is crucial for the regulation of virulence factors and biofilm formation. In Acinetobacter baumannii, for example, erythromycin has been shown to downregulate the expression of key QS genes, abaI and abaR.

Caption: Erythromycin's Disruption of Quorum Sensing.

Core Mechanism of Action

The fundamental antibacterial action of this compound stems from its ability to inhibit protein synthesis in susceptible bacteria.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis. This leads to a bacteriostatic effect, preventing the bacteria from growing and multiplying.

Caption: Mechanism of Action of Erythromycin.

Conclusion